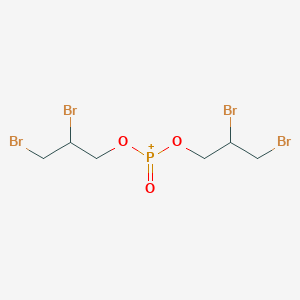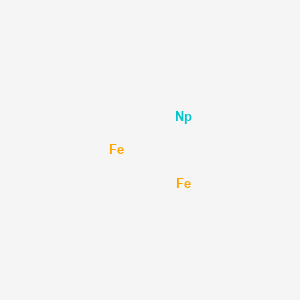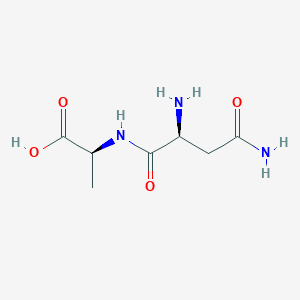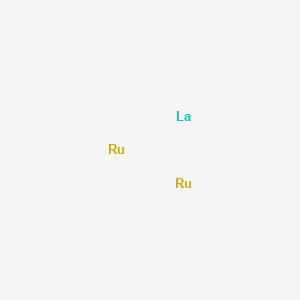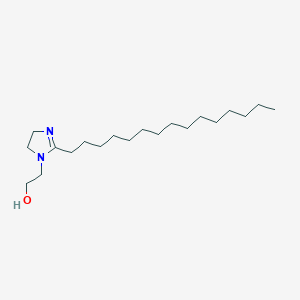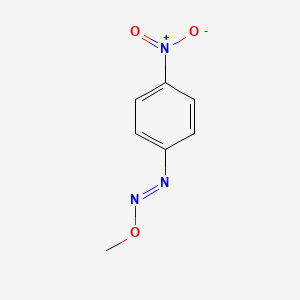
(E)-1-Methoxy-2-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) substituted with a methoxy group (OCH3) and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methoxy-2-(4-nitrophenyl)diazene typically involves the reaction of 4-nitroaniline with methoxyamine under specific conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with methoxyamine to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazonium salt and subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Methoxy-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted diazene derivatives.
Aplicaciones Científicas De Investigación
(E)-1-Methoxy-2-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-Methoxy-2-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Methoxy-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
(E)-1-Methoxy-2-(4-chlorophenyl)diazene: Contains a chloro group instead of a nitro group.
(E)-1-Methoxy-2-(4-methylphenyl)diazene: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21857-39-6 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
methoxy-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C7H7N3O3/c1-13-9-8-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3 |
Clave InChI |
SSBWEXHXFQRFHW-UHFFFAOYSA-N |
SMILES canónico |
CON=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


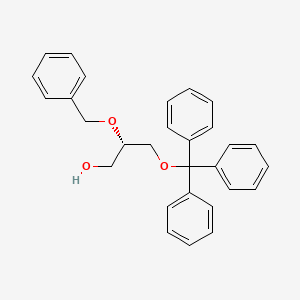
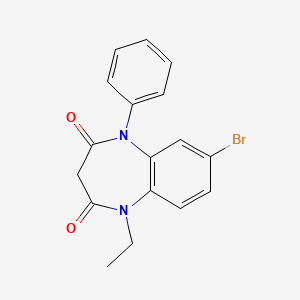
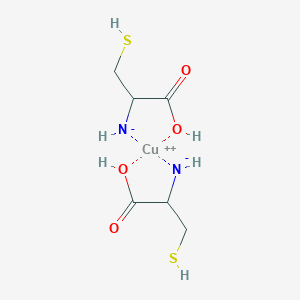
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

